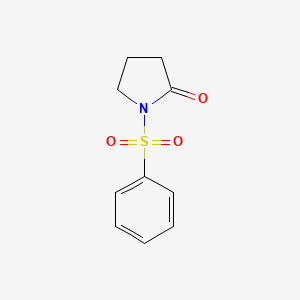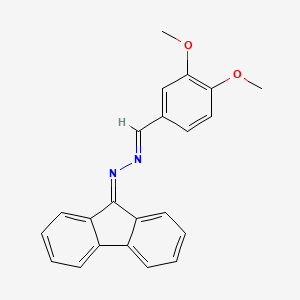![molecular formula C17H16ClN3OS B5586430 3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5586430.png)
3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of appropriate precursors under specific conditions. For instance, compounds within this class have been synthesized using molecular sieves and sonication as green chemistry tools, starting from key compounds like 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione by aminomethylation with paraformaldehyde and substituted amines (Nimbalkar et al., 2016). This method highlights the efficiency and eco-friendly aspects of the synthetic process.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been studied using various spectroscopic techniques. These studies can include NMR (1H and 13C) and X-ray diffraction methods to elucidate the compound's configuration and conformational dynamics. For example, two 1,3,4-oxadiazole-2-thione-N-Mannich derivatives were characterized by elemental analysis, NMR spectroscopy, and single crystal X-ray diffraction method (Al-Wahaibi et al., 2023). This analysis reveals the crystal structure and helps in understanding the interaction potential of the molecule.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[(3-chloro-4-methylanilino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-11-3-6-13(7-4-11)16-20-21(17(23)22-16)10-19-14-8-5-12(2)15(18)9-14/h3-9,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAYTAFHBWCCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5586349.png)
![1-[(4-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5586354.png)
![7-[3-(3-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5586361.png)

![N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5586379.png)

![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(4-methyl-1-piperazinyl)propanohydrazide](/img/structure/B5586390.png)
![3-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B5586396.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5586398.png)

![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5586402.png)
![2-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5586410.png)

